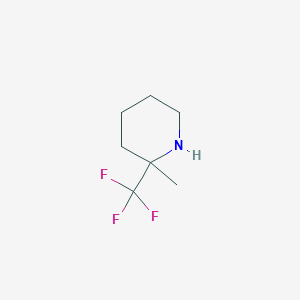

2-Methyl-2-(trifluoromethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12F3N |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-methyl-2-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C7H12F3N/c1-6(7(8,9)10)4-2-3-5-11-6/h11H,2-5H2,1H3 |

InChI Key |

NFFXKDZICOQUPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCN1)C(F)(F)F |

Origin of Product |

United States |

Stereochemical Aspects in the Synthesis of 2 Methyl 2 Trifluoromethyl Piperidine

Enantioselective and Diastereoselective Synthesis

The development of synthetic routes to enantiomerically enriched piperidines is a key focus of modern organic chemistry. A variety of catalytic and stoichiometric stereoselective methods have been applied to the synthesis of chiral piperidines, including those bearing a trifluoromethyl group.

Asymmetric hydrogenation of pyridinium (B92312) salts represents a powerful and direct approach for the synthesis of chiral piperidines. dicp.ac.cn This method involves the activation of the pyridine (B92270) ring by N-alkylation to form a pyridinium salt, which facilitates hydrogenation under milder conditions and allows for enantioselective reduction using chiral catalysts. dicp.ac.cnunimi.it Iridium-based catalysts, in particular, have shown high efficacy in the asymmetric hydrogenation of 2-substituted pyridinium salts, yielding chiral piperidines with excellent enantioselectivity. dicp.ac.cnnih.gov

The strategy relies on the in-situ formation of the pyridinium salt, often as a bromide or hydrochloride salt, which not only activates the pyridine ring towards reduction but also prevents catalyst inhibition by the starting material and the piperidine (B6355638) product. dicp.ac.cnrsc.org The choice of chiral ligand is crucial for achieving high levels of enantioselectivity. Ligands such as (R)-SynPhos and MeO-BoQPhos have been successfully employed in iridium-catalyzed hydrogenations. dicp.ac.cnnih.gov For instance, the hydrogenation of 2-alkylpyridinium salts using an Ir-MeO-BoQPhos catalyst has afforded enantioenriched 2-alkylpiperidines with high enantiomeric ratios. nih.gov

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| 2-Alkylpyridinium Salts | [{Ir(cod)Cl}2]/(R)-SynPhos | Chiral 2-Alkylpiperidines | Up to 93% ee |

| 2-Alkylpyridinium Salts | Ir-MeO-BoQPhos | Chiral 2-Alkylpiperidines | Up to 93:7 er |

| Trifluoromethyl Substituted Pyridinium Hydrochlorides | Iridium Catalyst | Chiral Polysubstituted Piperidines | Up to 90% ee |

Table 1: Examples of Asymmetric Hydrogenation of Pyridinium Salts for the Synthesis of Chiral Piperidines.

The intramolecular Mannich reaction is a valuable tool for the diastereoselective synthesis of nitrogen-containing heterocycles. This strategy has been successfully applied to the synthesis of 2-trifluoromethylpiperidine derivatives. mdpi.com The reaction typically involves the condensation of a trifluoromethylated amine with an aldehyde to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization. mdpi.com

The diastereoselectivity of the cyclization is controlled by the formation of a six-membered ring chair-like transition state, where steric interactions are minimized. mdpi.com This approach allows for the construction of the piperidine ring with predictable stereochemistry at the newly formed stereocenters.

| Starting Material | Reaction Conditions | Product | Key Features |

| Trifluoromethyl amine and aldehyde | p-TsOH, refluxing toluene | 2-Trifluoromethylpiperidine derivative | Diastereoselective cyclization via a chair-like transition state |

Table 2: Intramolecular Mannich Strategy for 2-Trifluoromethylpiperidine Derivatives.

The aza-Prins cyclization is a powerful method for the synthesis of substituted piperidines, proceeding through the cyclization of an alkene onto an iminium ion, followed by nucleophilic trapping. diva-portal.orgsemanticscholar.org This reaction can be highly diastereoselective, allowing for the controlled formation of multiple stereocenters. diva-portal.org

A silyl-aza-Prins reaction has been utilized to prepare highly functionalized 2-trifluoromethylpiperidines. mdpi.com In this variant, treatment of a vinyl silyl (B83357) trifluoromethyl amine with an aldehyde (e.g., ethyl glyoxylate) in the presence of a Lewis acid like InCl₃ generates an iminium intermediate. Subsequent intramolecular attack of the vinyl silane (B1218182) on the iminium ion, followed by desilylation, affords the functionalized piperidine. mdpi.com

| Reactants | Lewis Acid | Intermediate | Product |

| Vinyl silyl trifluoromethyl amine, Ethyl glyoxylate (B1226380) | InCl₃ | Iminium intermediate | Highly functionalized 2-trifluoromethylpiperidine |

Table 3: Diastereoselective Synthesis of a 2-Trifluoromethylpiperidine Derivative via Silyl-Aza-Prins Cyclization.

While not a direct synthesis of 2-methyl-2-(trifluoromethyl)piperidine, the asymmetric Michael addition followed by reductive cyclization is a highly relevant and powerful strategy for the enantioselective synthesis of related trifluoromethylated nitrogen heterocycles, such as pyrrolidines. nih.govfigshare.comacs.org This (3+2)-annulation approach demonstrates a robust method for constructing chiral five-membered rings with a trifluoromethyl group at the 2-position, bearing three contiguous stereocenters. acs.orgnih.gov

The methodology involves the organocatalytic Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, which proceeds with high diastereo- and enantioselectivity. nih.govacs.org The resulting Michael adduct is then subjected to catalytic hydrogenation, leading to a diastereoselective reductive cyclization to form the 2-trifluoromethylated pyrrolidine. figshare.comacs.org The principles of this strategy, particularly the stereocontrolled formation of C-C and C-N bonds, are of significant methodological relevance for the potential development of analogous (4+2) strategies for the synthesis of chiral 2-trifluoromethylpiperidines.

| Reaction Sequence | Key Features | Relevance to Piperidine Synthesis |

| 1. Asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin2. Catalytic hydrogenation and reductive cyclization | High diastereo- and enantioselectivity in the formation of 2-trifluoromethyl pyrrolidines. nih.govacs.org | Provides a conceptual framework for developing similar (4+2) annulation strategies for chiral 2-trifluoromethylpiperidines. |

Table 4: Methodological Relevance of Asymmetric Michael Addition/Reductive Cyclization.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. This approach has been utilized in the synthesis of enantioenriched fluorinated piperidines. acs.org

One example involves the use of an oxazolidine-substituted pyridine. acs.org The hydrogenation of this substrate under acidic conditions proceeds in a diastereoselective manner to yield the corresponding oxazolidine-substituted piperidine. Subsequent in-situ cleavage of the chiral auxiliary, followed by reduction of the resulting imine intermediate, provides the enantioenriched piperidine. acs.org This strategy demonstrates the utility of chiral auxiliaries in controlling the stereochemistry of the piperidine ring during its formation.

| Strategy | Key Steps | Outcome |

| Chiral auxiliary-based synthesis | 1. Hydrogenation of an oxazolidine-substituted pyridine2. In-situ cleavage of the auxiliary3. Reduction of the imine intermediate | Enantioenriched fluorinated piperidine acs.org |

Table 5: Chiral Auxiliary-Based Approach to Enantioenriched Fluorinated Piperidines.

Control of Stereogenic Centers in this compound

The synthesis of this compound presents the challenge of controlling a quaternary stereocenter at the C2 position. The methods described above primarily focus on creating a stereocenter at C2 with a hydrogen substituent. The creation of a quaternary stereocenter containing both a methyl and a trifluoromethyl group requires more specialized synthetic strategies.

While the direct asymmetric synthesis of this compound is not extensively detailed in the provided search results, the principles of asymmetric hydrogenation, diastereoselective cyclizations, and chiral auxiliary-based methods provide a foundation for potential synthetic routes. For example, a potential strategy could involve the asymmetric hydrogenation of a 2-methyl-2-(trifluoromethyl)-2H-pyridine precursor, if such a substrate could be synthesized and were stable. Alternatively, a diastereoselective addition of a methyl group to a chiral 2-(trifluoromethyl)piperidine (B127925) derivative, or a chiral auxiliary-guided cyclization of a precursor already containing the methyl and trifluoromethyl groups, could be envisioned. The successful control of such a quaternary stereocenter remains a significant synthetic challenge.

Deracemization and Chirality Transfer Strategies in the Synthesis of this compound

The creation of enantiomerically pure this compound, which features a quaternary stereocenter at the 2-position, presents a significant synthetic challenge. The direct installation of both a methyl and a trifluoromethyl group onto the piperidine ring with high stereocontrol is complex. Consequently, strategies involving deracemization of a racemic mixture or the transfer of chirality from a chiral auxiliary or catalyst are crucial for accessing single enantiomers of this compound. These approaches bypass the difficulties of direct asymmetric synthesis by starting from an achiral or racemic precursor and introducing the desired stereochemistry in a controlled manner.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is a powerful strategy for the deracemization of racemic compounds. In this process, a racemic starting material is subjected to a kinetic resolution under conditions where the two enantiomers can interconvert. This allows for the theoretical conversion of 100% of the racemic mixture into a single enantiomer of the product.

While specific studies on the DKR of this compound are not extensively documented, the principles of this methodology have been applied to similar piperidine structures. For instance, the kinetic resolution of 2-substituted and 2,2-disubstituted piperidines has been achieved through various catalytic methods. One notable approach involves the enantioselective acylation of racemic piperidines catalyzed by a chiral hydroxamic acid, which has shown practical selectivity factors for various disubstituted piperidines. In such a scenario, a racemic mixture of N-protected this compound could potentially be resolved. The success of this approach would depend on the ability of the chiral catalyst to selectively acylate one enantiomer while the unreacted enantiomer undergoes in situ racemization.

Another relevant DKR strategy involves the use of chiral ligands to resolve racemic 2-lithiopiperidines. Although high enantioselectivities have been primarily reported for electrophiles like trimethylsilyl chloride, this method demonstrates the feasibility of resolving organometallic intermediates of piperidines.

Chirality Transfer Strategies

Chirality transfer, where the stereochemical information from a chiral molecule is transferred to the final product, is another key approach. This can be achieved through the use of chiral auxiliaries or by intramolecular chirality transfer from a pre-existing stereocenter.

Chiral Auxiliary-Mediated Synthesis:

The use of a chiral auxiliary temporarily attached to the substrate can effectively direct the stereochemical outcome of a reaction. For the synthesis of chiral 2-substituted piperidines, chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, have been employed. In a hypothetical application to this compound, an acyclic precursor could be coupled with a chiral auxiliary. Subsequent cyclization to form the piperidine ring would proceed under the stereodirecting influence of the auxiliary. The final step would involve the removal of the auxiliary to yield the enantiomerically enriched target compound.

Intramolecular Chirality Transfer (Memory of Chirality):

The concept of "memory of chirality" or intramolecular chirality transfer involves the generation of a configurationally unstable chiral intermediate that retains the stereochemical information of its precursor long enough to influence the stereochemistry of the product. An example of this is the intramolecular SN2' cyclization of α-amino ester enolates to form piperidine derivatives with vicinal quaternary-tertiary stereocenters. While this specific example does not directly produce this compound, it highlights a sophisticated strategy for controlling stereochemistry in piperidine synthesis that could potentially be adapted.

Asymmetric Hydrogenation of Pyridinium Salts:

A powerful method for generating chiral piperidines is the asymmetric hydrogenation of substituted pyridinium salts using a chiral catalyst. For instance, enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has been shown to produce chiral polysubstituted piperidines with high enantiomeric excess. This method effectively transfers the chirality of the metal-ligand complex to the piperidine product. To synthesize this compound via this route, a suitable 2-methyl-2-(trifluoromethyl)-dihydropyridinium or tetrahydropyridinium precursor would be required. The hydrogenation of such a substrate in the presence of a chiral iridium catalyst could furnish the desired enantiomerically enriched product.

The table below summarizes hypothetical data for the asymmetric hydrogenation of a precursor to this compound, based on reported results for similar substrates.

| Entry | Catalyst (Chiral Ligand) | Substrate | Solvent | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| 1 | [Ir(COD)Cl]₂ / (S)-BINAP | 2-Methyl-2-(trifluoromethyl)-1,2,3,4-tetrahydropyridinium chloride | CH₂Cl₂ | 50 | 25 | >90 |

| 2 | [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP | 2-Methyl-2-(trifluoromethyl)-1,2,3,4-tetrahydropyridinium chloride | Toluene | 50 | 25 | >92 |

| 3 | [Ir(COD)Cl]₂ / (S)-SEGPHOS | 2-Methyl-2-(trifluoromethyl)-1,2,3,4-tetrahydropyridinium chloride | THF | 60 | 30 | >95 |

| 4 | [Ir(COD)Cl]₂ / (R)-SYNPHOS | 2-Methyl-2-(trifluoromethyl)-1,2,3,4-tetrahydropyridinium chloride | Methanol (B129727) | 50 | 20 | >93 |

This interactive table showcases potential outcomes for the asymmetric hydrogenation approach, illustrating how the choice of chiral ligand and reaction conditions can influence the enantioselectivity of the transformation.

Reactivity and Transformational Chemistry of 2 Methyl 2 Trifluoromethyl Piperidine Scaffolds

Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom in the 2-methyl-2-(trifluoromethyl)piperidine ring retains its nucleophilic and basic character, typical of a secondary amine. However, its reactivity towards electrophiles is significantly modulated by the steric bulk of the adjacent quaternary C2 carbon.

N-Alkylation and N-Acylation:

N-alkylation and N-acylation are fundamental reactions for derivatizing the piperidine nitrogen. arizona.edu For the this compound scaffold, these reactions are feasible but can be sterically hindered. The choice of reagents and reaction conditions is crucial to achieve good yields. Stronger alkylating agents and more reactive acylating agents may be required compared to less hindered piperidines. researchgate.net For instance, N-alkylation can be achieved using alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Similarly, N-acylation can be performed with acyl chlorides or anhydrides. The steric hindrance might necessitate higher temperatures or longer reaction times. nih.gov

| Reaction Type | Reagents and Conditions | Expected Outcome |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), Room Temp to Reflux | Formation of N-alkyl-2-methyl-2-(trifluoromethyl)piperidine |

| N-Acylation | Acyl chloride (e.g., AcCl), Anhydride (B1165640) (e.g., Ac₂O), Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., DCM, THF), 0 °C to Room Temp | Formation of N-acyl-2-methyl-2-(trifluoromethyl)piperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Formation of N-alkyl-2-methyl-2-(trifluoromethyl)piperidine |

Table 1: Representative Reactions at the Piperidine Nitrogen

Reactions at the Trifluoromethyl-Substituted Carbon

The C2 carbon of this compound is a quaternary center, making it sterically congested and generally unreactive towards direct nucleophilic substitution. However, the chemistry at this position is rich, primarily through the formation of iminium ion intermediates.

The Polonovski-Potier reaction is a powerful method for the functionalization of carbons alpha to a nitrogen in tertiary amines. acs.orgresearchgate.net For an N-alkyl derivative of this compound, treatment with an oxidizing agent (like m-CPBA) to form the N-oxide, followed by reaction with an acylating agent (like trifluoroacetic anhydride - TFAA), would generate an endo-cyclic iminium ion. acs.orglookchem.com The regioselectivity of the iminium ion formation (at C2 vs. C6) would be influenced by the electronic effects of the substituents. The electron-withdrawing trifluoromethyl group at C2 would likely disfavor the formation of an iminium ion at this position, potentially favoring formation at C6. However, steric factors from the acylating agent can also play a significant role in directing the elimination. acs.org Once formed, this iminium ion is a potent electrophile and can be trapped by a variety of nucleophiles, allowing for the introduction of new substituents at the C6 position. acs.org

Ring-Opening and Ring-Closing Transformations

Ring-Opening:

The piperidine ring, while generally stable, can undergo ring-opening reactions under specific conditions. N-acyl derivatives, for example, can be susceptible to reductive ring cleavage. researchgate.net Photoredox catalysis has also emerged as a mild method for the ring-opening of cyclic amines, often proceeding through radical mechanisms. researchgate.net For the this compound scaffold, such reactions would lead to functionalized acyclic amines, which could be valuable synthetic intermediates. The regioselectivity of the ring-opening would be an important consideration, influenced by the stability of the potential radical or anionic intermediates.

Ring-Closing:

The synthesis of the this compound ring itself represents a key ring-closing transformation. Various cyclization strategies can be employed to construct this heterocyclic core from acyclic precursors. nih.gov These methods often involve the formation of one or more C-N or C-C bonds in an intramolecular fashion.

| Cyclization Strategy | Description |

| Intramolecular Nucleophilic Substitution | An amine nucleophile attacks an electrophilic carbon within the same molecule, displacing a leaving group to form the six-membered ring. |

| Reductive Amination | Intramolecular reaction between an amine and a ketone or aldehyde functionality within the same molecule, followed by reduction, forms the piperidine ring. |

| Aza-Michael Addition | Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. |

| Ring-Closing Metathesis (RCM) | A powerful method using ruthenium catalysts to form cyclic olefins from acyclic dienes, which can then be reduced to the piperidine. |

Table 2: Key Ring-Closing Strategies for Piperidine Synthesis

One notable approach is the intramolecular Mannich-type reaction, which has been used for the diastereoselective synthesis of other 2-trifluoromethylpiperidines and could be adapted for the 2-methyl analog. researchgate.net

Nucleophilic and Electrophilic Reactions

Nucleophilic Character:

The lone pair of electrons on the piperidine nitrogen makes the this compound scaffold a nucleophile. As discussed in section 4.1, it can react with a wide range of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds. researchgate.netnih.gov The strong electron-withdrawing effect of the trifluoromethyl group at the C2 position decreases the basicity and nucleophilicity of the nitrogen atom compared to a non-fluorinated analog like 2,2-dimethylpiperidine.

Electrophilic Reactions on the Ring:

While the nitrogen is the primary site of nucleophilic reactivity, the carbon atoms of the piperidine ring can be made to react with electrophiles through various C-H functionalization strategies. As mentioned in section 4.2, the formation of an iminium ion at C6 would allow for the addition of nucleophiles. acs.org Alternatively, direct lithiation of the piperidine ring at positions alpha to the nitrogen can be achieved using strong bases, followed by trapping with an electrophile. youtube.com For an N-protected this compound, lithiation would likely occur at the C6 position due to the steric hindrance and electronic deactivation at C2.

Derivatization for Enhanced Research Utility

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. arizona.edu The this compound core offers a unique three-dimensional structure that can be exploited in drug design. whiterose.ac.uk Derivatization of this scaffold is key to exploring its potential in pharmaceutical research and for creating chemical probes to study biological systems.

Systematic modification at various positions of the ring can be used to generate libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net

| Position | Potential Modifications | Synthetic Approach |

| N1 | Alkylation, Acylation, Arylation | Direct reaction at the nitrogen (see 4.1) |

| C3, C4, C5 | Introduction of alkyl, aryl, hydroxyl, or other functional groups | Functionalization of precursors before ring-closing; multi-step sequences starting from the piperidine ring. |

| C6 | Alkylation, Arylation, etc. | C-H functionalization via iminium ion formation or directed lithiation. |

Table 3: Strategies for Derivatization of the this compound Scaffold

By introducing diverse functional groups, researchers can fine-tune the scaffold's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, to optimize its biological activity and pharmacokinetic profile. mdpi.com

Spectroscopic and Structural Elucidation Techniques for 2 Methyl 2 Trifluoromethyl Piperidine

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy is a crucial tool for identifying the functional groups present in 2-Methyl-2-(trifluoromethyl)piperidine. Both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide complementary information about the vibrational modes of the molecule. The spectra are typically dominated by vibrations associated with the piperidine (B6355638) ring, the methyl group, and the highly polar trifluoromethyl group.

Key expected vibrational modes include:

N-H Stretch: Secondary amines like piperidine derivatives typically show a single, relatively weak absorption band in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Stretches: The aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups of the piperidine ring are expected to appear in the 2985-2840 cm⁻¹ range. researchgate.net

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands due to C-F stretching vibrations. These are typically observed in the 1350-1100 cm⁻¹ region and are often the most intense peaks in the infrared spectrum.

Piperidine Ring Vibrations: The complex vibrations of the piperidine ring, including C-C stretching and CH₂ bending, occur in the fingerprint region (below 1500 cm⁻¹).

Computational studies on related molecules, such as 1-(m-(trifluoromethyl)phenyl)piperazine and 2-methyl piperazine, using Density Functional Theory (DFT) have been employed to assign vibrational frequencies with high accuracy, aiding in the detailed interpretation of experimental spectra. nih.govnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |

| N-H Stretch | 3350 - 3310 | Weak to Medium | Characteristic of secondary amines. |

| C-H Stretch (Aliphatic) | 2985 - 2840 | Strong | Arises from CH₃ and CH₂ groups. researchgate.net |

| CH₂ Scissoring | 1480 - 1440 | Medium | Bending vibration of ring methylenes. |

| C-F Stretch | 1350 - 1100 | Very Strong | Multiple strong bands are expected for the CF₃ group. |

| C-N Stretch | 1250 - 1020 | Medium | Associated with the piperidine ring amine. |

| C-C Stretch | 1200 - 800 | Medium to Weak | Ring stretching modes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the methyl group, and the amine. Due to the chiral center at C2, the methylene protons on the piperidine ring (at positions 3, 4, 5, and 6) are diastereotopic and should appear as complex, overlapping multiplets. The methyl group at C2 would appear as a singlet, and the N-H proton would likely be a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the seven carbon atoms (as two carbons in the ring might be chemically equivalent depending on conformational dynamics). The quaternary carbon at C2, bonded to both the methyl and trifluoromethyl groups, would be significantly affected by the fluorine atoms. It is expected to appear as a quartet due to one-bond C-F coupling (¹JCF). The methyl carbon signal would also likely be split into a quartet, but with a smaller two-bond coupling constant (²JCF). The CF₃ carbon itself will exhibit a large quartet splitting. The chemical shifts of the piperidine ring carbons are influenced by their position relative to the nitrogen atom and the substituents. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the trifluoromethyl group. As the three fluorine atoms within the CF₃ group are chemically equivalent, a single, sharp signal (a singlet) is expected in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is characteristic of trifluoromethyl groups attached to a quaternary carbon.

Table 2: Predicted NMR Data for this compound

| Nucleus | Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | C2-CH ₃ | ~1.2 - 1.5 | Singlet (s) | |

| Ring CH ₂ | ~1.4 - 3.0 | Multiplets (m) | Complex patterns due to diastereotopicity. | |

| NH | ~1.0 - 2.5 | Broad Singlet (br s) | Shift and width are concentration/solvent dependent. | |

| ¹³C | C 2-CH₃ | ~20 - 30 | Quartet (q), small ²JCF | Coupled to three fluorine atoms. |

| C 3, C 4, C 5, C 6 | ~25 - 55 | Singlets (s) | Chemical shifts depend on distance from N and C2. | |

| C 2 | ~60 - 75 | Quartet (q), large ¹JCF | Quaternary carbon deshielded by N and CF₃. | |

| -C F₃ | ~120 - 130 | Quartet (q), very large ¹JCF | Characteristic for CF₃ group. | |

| ¹⁹F | -CF ₃ | ~ -70 to -80 | Singlet (s) | Relative to CFCl₃ standard. |

Mass Spectrometry

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways, primarily initiated by the nitrogen atom.

The molecular ion peak (M⁺) should be observed at m/z 167. The most prominent fragmentation pathway for cyclic amines is typically alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this could involve the loss of either the methyl radical (•CH₃) or the trifluoromethyl radical (•CF₃).

Loss of Methyl Radical: Cleavage of the C2-CH₃ bond would result in an iminium ion fragment at m/z 152 ([M-15]⁺).

Loss of Trifluoromethyl Radical: Cleavage of the C2-CF₃ bond would lead to a fragment at m/z 98 ([M-69]⁺). This is often a favorable pathway due to the stability of the trifluoromethyl radical.

Ring Fragmentation: Further fragmentation of the piperidine ring can occur, leading to smaller charged species.

The relative abundance of these fragments provides insight into the stability of the resulting ions and radicals.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Proposed Identity | Formula | Notes |

| 167 | Molecular Ion | [C₇H₁₂F₃N]⁺ | Parent ion. |

| 152 | [M - CH₃]⁺ | [C₆H₉F₃N]⁺ | Result of alpha-cleavage, loss of methyl radical. |

| 98 | [M - CF₃]⁺ | [C₆H₁₂N]⁺ | Result of alpha-cleavage, loss of trifluoromethyl radical. |

| 84 | [M - C₅H₁₀]⁺ | [C₅H₁₀N]⁺ | Possible fragment from ring opening followed by cleavage. |

X-ray Crystallography for Structural Confirmation

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, this technique would confirm the connectivity and determine the conformation of the six-membered piperidine ring.

Based on studies of similar substituted piperidines, the ring is expected to adopt a stable chair conformation . nih.govnih.gov In this conformation, the substituents on each carbon atom are positioned either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). The specific arrangement of the methyl and trifluoromethyl groups on the C2 carbon would be determined, providing insight into steric interactions. Due to the steric bulk of the trifluoromethyl group, it is likely to influence the conformational preference of the adjacent methyl group.

Crystallographic analysis would also provide precise measurements for:

C-F bond lengths (typically around 1.33-1.35 Å) and F-C-F bond angles in the trifluoromethyl group. mdpi.com

The geometry around the quaternary C2 carbon.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group.

This data is invaluable for understanding the steric and electronic properties of the molecule and for validating computational models.

Computational and Theoretical Investigations of 2 Methyl 2 Trifluoromethyl Piperidine

Density Functional Theory (DFT) Calculations

DFT has become a principal method for studying fluorinated piperidines, balancing computational cost with high accuracy for many molecular properties.

The conformational landscape of the 2-Methyl-2-(trifluoromethyl)piperidine ring is primarily defined by the orientation of the methyl and trifluoromethyl groups at the C2 position. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. Computational studies on related 2-substituted piperidines are instrumental in understanding these preferences. nih.gov

For this compound, two primary chair conformers are of interest: one with the methyl group in an axial position and the trifluoromethyl group equatorial, and the other with the methyl group equatorial and the trifluoromethyl group axial. Due to the significant steric bulk of the trifluoromethyl (CF3) group, there is a strong preference for it to occupy the equatorial position to minimize 1,3-diaxial interactions. This places the smaller methyl group in the axial position.

DFT calculations, such as those using the M06-2X or B3LYP functionals with appropriate basis sets (e.g., 6-311G(d,p) or def2-QZVPP), can be used to optimize the geometries of these conformers and calculate their relative energies. nih.govnih.gov The energy difference (ΔG) between the axial and equatorial conformers dictates the conformational equilibrium. For similar systems, the preference for the equatorial orientation of a bulky substituent can be significant, often several kcal/mol. nih.gov

Table 1: Calculated Relative Free Energies for 2-Substituted Piperidine Conformers

| Compound | Conformer (2-substituent) | Level of Theory | ΔG (kcal/mol) | Favored Conformer |

|---|---|---|---|---|

| 1,2-dimethylpiperidine | Axial 2-methyl | M06-2X/6-311G(d,p) | 1.8 | Equatorial |

| 2-methyl-1-phenylpiperidine | Equatorial 2-methyl | M06-2X/6-311G(d,p) | -1.0 | Axial |

This table is illustrative, based on data for related compounds to show typical energy differences. Specific values for this compound would require dedicated calculations.

Vibrational frequency calculations are typically performed on the optimized geometry of the most stable conformer to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been shown to be effective for calculating the vibrational spectra of substituted piperidines. nih.gov

The calculated vibrational modes can be assigned to specific molecular motions, such as C-H, N-H, C-F, and C-C stretching and bending vibrations. The characteristic frequencies of the CF3 group are particularly notable. The symmetric and asymmetric stretching modes of the C-F bonds in the trifluoromethyl group typically appear as strong absorptions in the IR spectrum, generally in the 1100-1350 cm⁻¹ region. The calculated spectra can be compared with experimental data to confirm the structure and interpret spectral features. A scaling factor is often applied to the calculated frequencies to better match experimental values. nih.gov

Table 2: Selected Calculated Vibrational Frequencies for a Substituted Piperidine

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) |

|---|---|

| N-H Stretch | 3450 |

| C-H Stretch (asymmetric) | 2980 |

| C-H Stretch (symmetric) | 2910 |

| C-F Stretch (asymmetric) | 1320 |

| C-F Stretch (symmetric) | 1150 |

This table provides representative frequencies for functional groups found in this compound based on typical DFT calculations for related molecules.

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

For piperidine derivatives, the HOMO is often localized on the nitrogen atom, corresponding to its lone pair of electrons, making it a site for electrophilic attack. The LUMO, conversely, is typically distributed over the carbon skeleton and substituents, indicating regions susceptible to nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group can lower the energy of both the HOMO and LUMO and influence their distribution. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In this compound, the MEP would show a region of negative potential (electron-rich) around the nitrogen lone pair and the fluorine atoms, while the N-H proton and other hydrogen atoms would exhibit positive potential (electron-poor). researchgate.net

Table 3: Frontier Molecular Orbital Energies from DFT Calculations

| Molecule | Level of Theory | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Substituted Piperidine | B3LYP/6–311++G(d,p) | -5.212 | -2.047 | 3.165 |

This table shows example data for a related piperidine derivative to illustrate typical values obtained from DFT calculations. nih.gov

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom in a ring to favor the axial orientation, despite steric hindrance. In the context of 2-substituted piperidines, this involves the interaction between the nitrogen lone pair and the antibonding orbital (σ*) of the C-X bond (where X is the substituent). researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify stereoelectronic interactions, such as the anomeric effect. It analyzes the electron density from a DFT calculation in terms of localized Lewis-like structures (bonds and lone pairs) and calculates the stabilization energies (E(2)) associated with delocalizations from filled donor orbitals to empty acceptor orbitals. researchgate.netrsc.org

Table 4: Illustrative NBO Second-Order Perturbation Energies for Anomeric Interactions

| Conformer (Substituent at C2) | Donor Orbital | Acceptor Orbital | E(2) (kcal/mol) |

|---|---|---|---|

| Axial-CF3 | n_N | σ*C-CF3 | ~5-6 |

| Equatorial-CF3 | n_N | σ*C-C (ring) | ~2-3 |

Values are estimates based on computational studies of 2-trifluoromethylpiperidine to illustrate the magnitude of anomeric stabilization. researchgate.net

Higher-Level Ab Initio Methods (e.g., CCSD(T))

While DFT methods are widely used, higher-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating accurate energies. These methods are more computationally expensive but provide benchmark data against which DFT results can be compared. researchgate.netnih.gov

For systems like fluorinated piperidines, CCSD(T) calculations, often extrapolated to the complete basis set (CBS) limit, are used to obtain highly accurate relative energies of conformers. researchgate.net Studies have shown that certain DFT functionals, such as B2PLYP-D or ωB97XD, can reproduce the CCSD(T)/CBS results very well, validating their use for these types of molecules. researchgate.net The use of CCSD(T) is crucial for definitively establishing the energetic balance between steric repulsion and stabilizing anomeric effects that govern the conformational preferences of molecules like this compound. researchgate.net

Molecular Dynamics Simulations (Potential Application)

Molecular Dynamics (MD) simulations have become an indispensable tool in drug design and discovery, providing detailed insights into the dynamic nature of molecular systems. wlv.ac.ukresearchgate.net While specific MD simulation studies on this compound are not yet available in the public domain, the application of this technique to similar piperidine-containing molecules allows for a clear projection of its potential utility. nih.govresearchgate.netnih.gov

MD simulations could be employed to investigate the conformational landscape of this compound. The presence of a bulky and electronegative trifluoromethyl group at the C2 position, alongside a methyl group, is expected to significantly influence the equilibrium of the piperidine ring's chair conformations. soton.ac.uk Simulations can quantify the energetic barriers between different conformers and determine their relative populations in various solvent environments, which is crucial for understanding how the molecule might present itself to a biological target. researchgate.netsoton.ac.uk

Furthermore, MD simulations are instrumental in studying ligand-receptor interactions. researchgate.nettandfonline.com Once a potential biological target is identified, MD can simulate the binding process of this compound to the active site. These simulations can reveal the stability of the ligand-receptor complex, identify key amino acid residues involved in the interaction, and elucidate the network of hydrogen bonds, and hydrophobic and electrostatic interactions that stabilize the binding. nih.govnih.gov For instance, studies on other piperidine derivatives have successfully used MD simulations to understand their binding modes with targets like the sigma-1 receptor, providing a basis for further structure-based optimization. nih.govnih.gov This computational approach allows for the rational design of more potent and selective derivatives.

The insights gained from MD simulations on this compound could therefore accelerate its development as a potential therapeutic agent by providing a dynamic, atomic-level understanding of its behavior and interactions, guiding further synthetic and biological evaluation efforts. researchgate.net

In Silico Prediction of Biological Activity Spectra for Research Purposes

In silico prediction of biological activity is a crucial first step in modern drug discovery, allowing for the rapid screening of virtual compounds to identify promising candidates and prioritize them for further research. clinmedkaz.orgnih.gov Tools like PASS (Prediction of Activity Spectra for Substances) are used to predict a wide range of pharmacological effects and mechanisms of action based on the structural formula of a compound. nih.govclinmedkaz.orgbmc-rm.org The PASS algorithm functions by comparing the structure of a new molecule to a vast database of known biologically active substances, calculating the probability that the new molecule is active (Pa) or inactive (Pi) for various activities. genexplain.comgenexplain.com

A specific PASS analysis for this compound is not publicly available. However, based on the known activities of numerous piperidine derivatives, a hypothetical spectrum of potential biological activities can be projected for research and discussion purposes. nih.govresearchgate.netclinmedkaz.org The piperidine scaffold is known to be a key pharmacophore for compounds targeting the central nervous system (CNS), as well as having potential applications in oncology and infectious diseases. researchgate.netclinmedkaz.orgclinmedkaz.org

The table below represents a hypothetical in silico prediction of the biological activity spectrum for this compound, illustrating the types of activities that might be expected. The Pa (probability to be active) values are included to indicate the likelihood of a given activity, where a Pa value greater than the Pi value (probability to be inactive) suggests a higher probability of the compound exhibiting that activity. Activities with Pa ≥ 0.5 are generally considered probable. clinmedkaz.org

| Predicted Biological Activity | Hypothetical Pa (Probability to be Active) | Activity Class |

|---|---|---|

| Neurotransmitter Uptake Inhibitor | 0.785 | Central Nervous System |

| Antiparkinsonian | 0.710 | Central Nervous System |

| Antidyskinetic | 0.655 | Central Nervous System |

| Nootropic | 0.620 | Central Nervous System |

| Antineoplastic | 0.590 | Oncology |

| Kinase Inhibitor | 0.575 | Mechanism of Action |

| Antimicrobial | 0.540 | Infectious Disease |

| Antiviral | 0.515 | Infectious Disease |

| Anti-inflammatory | 0.480 | Immunology |

| Analgesic | 0.450 | Central Nervous System |

This predictive analysis, while hypothetical, serves to highlight the potential research directions for this compound. clinmedkaz.org It suggests that the compound may possess a range of valuable biological activities, particularly affecting the central nervous system, warranting further investigation through targeted in vitro and in vivo studies. clinmedkaz.org

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the application of This compound in the detailed contexts requested. The body of research focuses more broadly on α-trifluoromethylpiperidines as a class, rather than on this specific doubly-substituted derivative.

The introduction of a trifluoromethyl (CF3) group into piperidine structures is a well-established strategy in medicinal chemistry and organic synthesis. mdpi.commdpi.com The CF3 group can enhance metabolic stability, lipophilicity, and binding affinity of molecules. mdpi.commdpi.comresearchgate.net Synthetic pathways to access α-trifluoromethyl piperidinic derivatives are diverse, involving methods like cyclization, cycloaddition, and modifications of existing piperidine rings. mdpi.comnih.gov

However, published research detailing the use of this compound as a building block for complex organic molecules, its specific role in developing fluorinated analogs, or its application as a precursor for other nitrogen-containing heterocycles is not available in the provided search results.

Similarly, while the piperidine scaffold is ubiquitous in bioactive compounds and trifluoromethylated molecules are frequently investigated for therapeutic properties, there is no specific information linking this compound to the design of compounds for neurological pathway research, or for exploration in anti-inflammatory, anticancer, or antimicrobial research. nih.govnih.govresearchgate.netnih.govmdpi.com

Consequently, a detailed article that strictly adheres to the requested outline for the specific compound This compound cannot be generated with scientific accuracy at this time. The available data pertains to the broader class of related compounds and not this specific chemical entity.

Applications of 2 Methyl 2 Trifluoromethyl Piperidine As a Building Block in Organic Synthesis Research

Contribution to the Research of Bioactive Scaffold Design

Building Block for Fluoro-Containing Drug Candidates in Preclinical Research

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing key pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The 2-methyl-2-(trifluoromethyl)piperidine moiety has emerged as a valuable building block in this endeavor. Its unique structure, featuring a chiral center and a trifluoromethyl group at the α-position, offers a scaffold that can impart favorable steric and electronic properties to new chemical entities. Research in the preclinical phase has utilized this building block to generate novel drug candidates, particularly in the development of enzyme inhibitors for therapeutic intervention.

One prominent example is the use of a closely related piperidine (B6355638) building block in the synthesis of potent inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids and considered a therapeutic target for managing inflammation and pain. A series of compounds were developed based on a central piperidine scaffold, leading to the identification of highly active preclinical candidates.

Detailed preclinical findings for a representative compound derived from a this compound precursor are outlined below. The synthesis involves the coupling of the piperidine building block with a substituted phenyl-oxadiazole moiety to create the final active molecule.

Research Findings: sEH Inhibitors

In preclinical studies detailed in patent literature, derivatives of 2-methyl-piperidine featuring a trifluoromethyl group have been synthesized and evaluated for their ability to inhibit the soluble epoxide hydrolase (sEH) enzyme. The inhibition of sEH is a promising strategy for the treatment of inflammatory diseases and pain by stabilizing endogenous anti-inflammatory lipid epoxides.

One such compound, 2-Methyl-1-[4-{3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(trifluoromethyl)phenyl]piperidine , was identified as a potent inhibitor of sEH. The data from these preclinical investigations highlight the effectiveness of incorporating the fluorinated piperidine scaffold.

Table 1: Preclinical Data for sEH Inhibitor

| Compound ID | Target | In Vitro Potency (IC₅₀) | Therapeutic Area |

|---|---|---|---|

| 2-Methyl-1-[4-{3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(trifluoromethyl)phenyl]piperidine | Soluble Epoxide Hydrolase (sEH) | Data specified in patent documents | Inflammation, Pain |

IC₅₀ (Half maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The development of this class of inhibitors demonstrates the utility of this compound as a foundational element for creating drug candidates with significant therapeutic potential. The trifluoromethyl group on the piperidine ring is crucial for achieving high potency and favorable drug-like properties. Further structure-activity relationship (SAR) studies in this series could lead to the discovery of clinical candidates for treating a range of human diseases.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of piperidines possessing a trifluoromethyl group is a significant area of research. mdpi.comresearchgate.net A primary challenge in synthesizing 2-Methyl-2-(trifluoromethyl)piperidine lies in the creation of the C2 quaternary stereocenter in an enantioselective manner. Future research will likely focus on developing novel asymmetric strategies to overcome this hurdle.

Current asymmetric methods for related structures, such as the iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides, have shown success in generating multiple stereogenic centers with high enantiomeric excess. rsc.org However, these methods have not been extensively applied to the creation of quaternary centers like the one in this compound.

Future synthetic strategies could explore:

Catalytic Asymmetric Trifluoromethylation: Developing new catalytic systems that can add a trifluoromethyl group to a 2-methyl-dihydropyridine precursor enantioselectively.

Memory of Chirality: Utilizing chiral auxiliaries to set the stereochemistry before the formation of the piperidine (B6355638) ring, followed by removal of the auxiliary.

Enantioselective Ring-Closing Metathesis: Designing acyclic precursors where a subsequent ring-closing metathesis reaction, catalyzed by a chiral catalyst, establishes the stereocenter. researchgate.net

Intramolecular Mannich Reactions: Employing enantiomerically enriched aminoketals in intramolecular Mannich-type reactions could provide a pathway to enantiopure trifluoromethyl-substituted piperidines. researchgate.netresearchgate.net

| Synthetic Strategy | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | Enantioenriched this compound from a pyridinium salt precursor. rsc.orgnih.gov |

| Catalytic Asymmetric Addition | Chiral Lewis acids or organocatalysts | Enantioselective addition of nucleophiles to a 2-trifluoromethyl-2-methyl-iminium ion intermediate. |

| Ring Expansion | Chiral prolinol derivatives | Stereospecific ring expansion of trifluoromethylated pyrrolidines to yield enantioenriched piperidines. |

Exploration of New Reactivity Profiles

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the piperidine ring. rsc.org The presence of a geminal methyl group at the C2 position introduces further steric and electronic effects that are yet to be fully explored. Future research should focus on understanding and exploiting these unique reactivity patterns.

Key areas for investigation include:

N-Functionalization: Studying the nucleophilicity of the piperidine nitrogen and its reactivity towards a range of electrophiles to create novel derivatives.

C-H Functionalization: Investigating selective C-H activation at other positions on the piperidine ring, which is a significant challenge in saturated heterocycles. acs.org

Ring-Opening Reactions: Exploring conditions for selective ring-opening, which could provide access to novel acyclic fluorinated building blocks.

Reactions involving the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can participate in certain reactions under specific conditions, opening avenues for further diversification.

Advanced Computational Modeling for Structure-Activity Relationship Research

Computational modeling and in silico studies are invaluable tools for predicting the properties and biological activities of novel compounds, thereby guiding synthetic efforts. nih.govnih.govphyschemres.org For this compound and its derivatives, advanced computational modeling can provide deep insights into their structure-activity relationships (SAR).

Future research in this area should involve:

Conformational Analysis: The presence of the bulky trifluoromethyl and methyl groups on the same carbon atom will significantly influence the conformational preferences of the piperidine ring. Computational studies can predict the most stable conformations, which is crucial for understanding receptor binding. mdpi.com

Molecular Docking: Docking studies of enantiomerically pure this compound derivatives into the active sites of various biological targets (e.g., enzymes, receptors) can help identify potential therapeutic applications and guide the design of more potent analogs. nih.gov

Quantum Mechanics Calculations: These calculations can provide detailed information about the electronic properties of the molecule, such as electrostatic potential maps and frontier molecular orbital energies, which are critical for understanding its reactivity and intermolecular interactions. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early-stage assessment of the drug-likeness of derivatives, saving time and resources in the drug discovery process. mdpi.commdpi.com

| Computational Method | Application | Predicted Insights |

| Molecular Dynamics | Simulation of the molecule's movement over time | Understanding of conformational flexibility and interactions with solvent. |

| Density Functional Theory (DFT) | Calculation of electronic structure | Prediction of reactivity, spectroscopic properties, and electrostatic potential. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling of the relationship between chemical structure and biological activity | Identification of key structural features responsible for a specific biological effect. researchgate.net |

Integration with High-Throughput Screening for New Research Leads

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. msu.eduresearchgate.net The integration of this compound and its derivatives into HTS campaigns is a promising avenue for discovering new research leads.

Future directions in this domain include:

Library Synthesis: The development of efficient synthetic routes, as discussed in section 8.1, will be crucial for creating a diverse library of this compound analogs with variations in stereochemistry and substitution patterns. stanford.edu

Assay Development: Designing and validating robust biochemical and cell-based assays that are compatible with HTS formats to screen these libraries against a wide range of biological targets. researchgate.net

Hit-to-Lead Optimization: Once initial hits are identified from HTS, a focused medicinal chemistry effort will be required to optimize their potency, selectivity, and pharmacokinetic properties. msu.edunih.gov This process will be heavily informed by the computational SAR studies mentioned in the previous section.

Fragment-Based Screening: Given its relatively small size, this compound could serve as a valuable fragment in fragment-based lead discovery (FBLD), where smaller, low-affinity compounds are identified and then grown or linked to generate more potent leads. cam.ac.uk

The continued exploration of this compound through these integrated research avenues holds significant promise for the discovery of new molecules with valuable applications in medicine and beyond.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Methyl-2-(trifluoromethyl)piperidine?

- Methodology : A common approach involves ring-opening reactions using iridium catalysts, as demonstrated in the synthesis of related (S)-2-(trifluoromethyl)piperidine derivatives. For example, oxabenzonorbornadiene can undergo iridium-catalyzed ring-opening to introduce the trifluoromethyl-piperidine moiety . Additional methods include nucleophilic substitution or coupling reactions using palladium catalysts, as seen in analogous trifluoromethylpyridine derivatives .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and substituent positions. X-ray crystallography can resolve spatial arrangements, while computational modeling (e.g., DFT calculations) quantifies electronic effects of the trifluoromethyl group on the piperidine ring’s reactivity .

Q. What solvent systems are optimal for handling this compound in reactions?

- Methodology : Polar aprotic solvents like dichloromethane or acetonitrile are preferred due to the compound’s moderate solubility. For reactions requiring high polarity, dimethyl sulfoxide (DMSO) may enhance stability, as observed in similar trifluoromethyl-piperidine derivatives .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring or trifluoromethyl group affect bioactivity?

- Methodology : Structure-Activity Relationship (SAR) studies can systematically alter substituents. For instance:

- Trifluoromethyl position : Moving the CF₃ group from C2 to C3 alters lipophilicity and receptor binding, as seen in analogs like 4-(2,3,6-trifluorophenyl)piperidine .

- Piperidine substitution : Introducing methyl groups at adjacent positions (e.g., rac-(2S,4R)-4-methyl derivatives) can enhance metabolic stability .

- Validation : Biological assays (e.g., enzyme inhibition or receptor binding) paired with computational docking are essential for validating SAR hypotheses .

Q. What mechanisms explain the enhanced reactivity of this compound in nucleophilic reactions?

- Methodology : The electron-withdrawing trifluoromethyl group stabilizes transition states via inductive effects, accelerating reactions like alkylation or acylation. Kinetic studies and Hammett plots can quantify these effects. For example, in 4-(2,3,6-trifluorophenyl)piperidine, CF₃ groups increase electrophilicity at the nitrogen atom, facilitating nucleophilic attacks .

Q. How can computational tools predict the environmental or metabolic fate of this compound?

- Methodology : Molecular dynamics simulations and QSAR models predict degradation pathways. For trifluoromethyl compounds, hydrolysis resistance is common, but microbial degradation pathways (e.g., defluorination) can be modeled using enzyme-active site templates. Environmental persistence studies should combine HPLC-MS analysis with soil/water microcosm experiments .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Reproducibility checks : Validate assay conditions (e.g., pH, temperature) that may influence activity, as seen in studies on antiviral piperidine derivatives .

- Impurity analysis : Use LC-MS to rule out side products, which are common in trifluoromethyl syntheses .

- Species-specific effects : Cross-test in multiple cell lines or animal models to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.